N-(2-Butyl-1-methylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-Butyl-1-methylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a methylcyclohexene ring, and a methylbenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-1-methylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-butyl-1-methylcyclohex-2-en-1-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butyl-1-methylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-Butyl-1-methylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Butyl-1-methylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylcyclohex-2-en-1-yl)aniline
- N-(2-Butylcyclohex-2-en-1-yl)benzenesulfonamide
Uniqueness
N-(2-Butyl-1-methylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide stands out due to its unique combination of a butyl group, a methylcyclohexene ring, and a methylbenzene sulfonamide group. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for certain applications in research and industry.
Properties
CAS No. |
824403-07-8 |
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Molecular Formula |
C18H27NO2S |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-(2-butyl-1-methylcyclohex-2-en-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H27NO2S/c1-4-5-8-16-9-6-7-14-18(16,3)19-22(20,21)17-12-10-15(2)11-13-17/h9-13,19H,4-8,14H2,1-3H3 |
InChI Key |
BCYIUFVTVNZACV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCCC1(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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